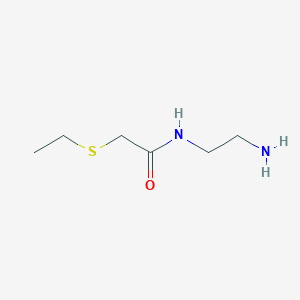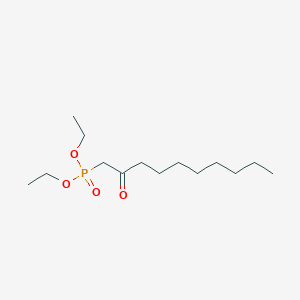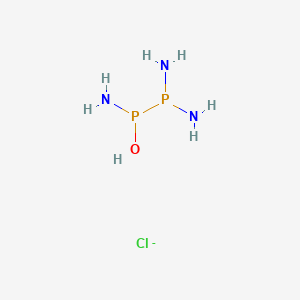
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester: is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with ethanol, and a methylene group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,1-Cyclopentanedicarboxylic acid+2 EthanolH2SO41,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester+2 Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-one.
Reduction: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diol.
Substitution: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl amide.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. It may serve as a scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophiles, attracting nucleophiles to form new bonds. The methylene group can participate in various addition reactions due to its reactivity.
Comparación Con Compuestos Similares
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-(1-methylethenyl)-, diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, 1,1-dimethyl ester
Comparison: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its methyl or methylethenyl counterparts. This makes it a valuable compound for specific synthetic applications where the methylene group plays a crucial role.
Propiedades
Número CAS |
137435-46-2 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
diethyl 3-methylidenecyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h3-8H2,1-2H3 |
Clave InChI |
VUJOVCFZTWWXQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(=C)C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
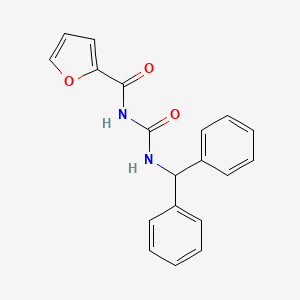
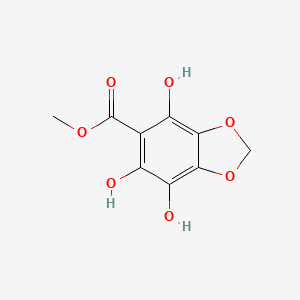
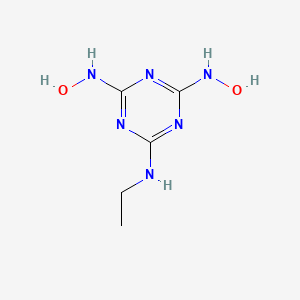
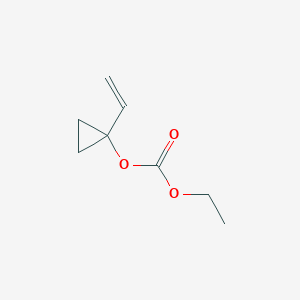

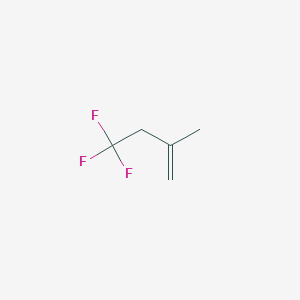
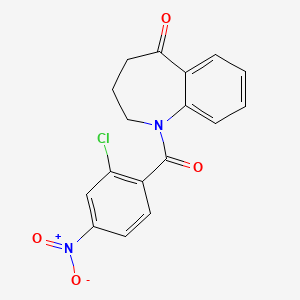

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
